molecular formula C35H25N4Na3O11S3 B14415994 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-((4-((4-((2-hydroxy-6-sulfo-1-naphthalenyl)azo)-2-methylphenyl)methyl)-3-methylphenyl)azo)-, sodium salt CAS No. 85030-31-5

2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-((4-((4-((2-hydroxy-6-sulfo-1-naphthalenyl)azo)-2-methylphenyl)methyl)-3-methylphenyl)azo)-, sodium salt

Cat. No.: B14415994
CAS No.: 85030-31-5
M. Wt: 842.8 g/mol
InChI Key: JCQYJQCWKAQBPK-UHFFFAOYSA-K
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Description

Chemical Identity:
The compound 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-((4-((4-((2-hydroxy-6-sulfo-1-naphthalenyl)azo)-2-methylphenyl)methyl)-3-methylphenyl)azo)-, sodium salt (CAS RN: 73507-52-5) is a polyaromatic azo dye derivative with a complex structure. Its molecular formula is C₃₄H₂₄N₄O₁₀S₃·Na, featuring:

  • Two azo (–N=N–) linkages.
  • Two naphthalene rings substituted with hydroxyl (–OH) and sulfonic acid (–SO₃H) groups.
  • Methyl (–CH₃) substituents on phenyl rings.
  • Sodium counterions for charge neutralization .

Applications:
Primarily used as a chromogenic reagent in spectrophotometric methods for pharmaceutical analysis (e.g., fluorometholone quantification) due to its strong absorbance in visible light .

Properties

CAS No.

85030-31-5

Molecular Formula

C35H25N4Na3O11S3

Molecular Weight

842.8 g/mol

IUPAC Name

trisodium;3-hydroxy-4-[[4-[[4-[(2-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]-2-methylphenyl]methyl]-3-methylphenyl]diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C35H28N4O11S3.3Na/c1-19-13-25(36-38-33-29-10-8-27(51(42,43)44)16-23(29)5-12-31(33)40)6-3-21(19)15-22-4-7-26(14-20(22)2)37-39-34-30-11-9-28(52(45,46)47)17-24(30)18-32(35(34)41)53(48,49)50;;;/h3-14,16-18,40-41H,15H2,1-2H3,(H,42,43,44)(H,45,46,47)(H,48,49,50);;;/q;3*+1/p-3

InChI Key

JCQYJQCWKAQBPK-UHFFFAOYSA-K

Canonical SMILES

CC1=C(C=CC(=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O)CC4=C(C=C(C=C4)N=NC5=C6C=CC(=CC6=CC(=C5O)S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Traditional Sulfonation Methods

The synthesis begins with the sulfonation of naphthalene to produce 2,7-naphthalenedisulfonic acid, a critical precursor. Conventional batch processes involve reacting molten naphthalene with concentrated sulfuric acid (≥90%) at 80–95°C under inert gas protection to minimize oxidation byproducts. The reaction proceeds via electrophilic substitution, with sulfonic acid groups preferentially attaching at the 2- and 7-positions due to steric and electronic factors. However, these methods often yield mixtures containing 2,6- and 2,7-disulfonic acid isomers, necessitating costly separation steps.

A patented two-step approach improves regioselectivity and purity. In the first step, naphthalene reacts with a 1:1.15–3 molar ratio of sulfuric acid at 80–90°C under nitrogen, achieving intermediate sulfonation. The second step applies vacuum (10–100 Pa) and elevated temperatures (135–145°C) to drive the reaction toward 2,7-naphthalenedisulfonic acid with 67.85–71.96% purity, reducing 2,6-isomer content by 2–71% compared to earlier methods. This protocol enhances naphthalene utilization to 99.06–99.73%, minimizing raw material waste.

Table 1: Optimization of Sulfonation Conditions

Parameter Range/Value Impact on Yield/Purity
H2SO4/Naphthalene Ratio 1.15–3 mol/mol Higher ratios reduce residual naphthalene
Temperature (Step 1) 80–95°C Prevents decomposition
Pressure (Step 2) 10–100 Pa Enhances 2,7-isomer formation
Reaction Time (Step 2) 6–10 h Maximizes conversion

Diazotization and Azo Coupling Reactions

Diazonium Salt Synthesis

The 2,7-naphthalenedisulfonic acid undergoes diazotization to form reactive diazonium intermediates. This step typically employs nitrous acid (generated in situ from sodium nitrite and HCl) at 0–5°C to stabilize the diazonium salt. However, water-soluble azo dyes like the target compound often precipitate during diazotization, posing explosion risks due to diazonium salt instability.

Recent studies utilize continuous flow reactors to mitigate these hazards. By maintaining precise temperature control and rapid mixing, diazotization of 2-naphthylamine-1,5-disulfonic acid achieves 98% conversion without significant precipitation. Density functional theory (DFT) simulations reveal that dispersion forces drive diazonium salt aggregation, which continuous flow systems disrupt through shear forces.

Coupling with Naphthol Derivatives

The diazonium salt couples with 3-hydroxy-4-((4-((2-hydroxy-6-sulfo-1-naphthalenyl)azo)-2-methylphenyl)methyl)-3-methylphenylazo)naphthalene-2,7-disulfonate under alkaline conditions. Traditional batch coupling requires pH 9–10 and temperatures below 10°C to prevent side reactions. However, continuous dynamic tubular reactors enable coupling at elevated temperatures (25–30°C) with a 20% purity improvement over batch methods. The final sodium salt forms via neutralization with NaOH, followed by spray drying to isolate the product.

Table 2: Continuous vs. Batch Coupling Performance

Metric Continuous Process Batch Process
Throughput 120 L/h 40 L/h
Yield 736 kg/day 220 kg/day
Purity 95–98% 75–78%
K/S Value (Dyeing) 22.16 19.07

Purification and Isolation Techniques

Crystallization and Filtration

Crude product dissolved in water at 50–90°C undergoes acidity adjustment (50–90% H2SO4) to precipitate impurities. Vacuum filtration isolates the 2,7-naphthalenedisulfonic acid intermediate, which is then washed with ice-callied brine to remove residual isomers. For the final azo compound, membrane filtration achieves >99% purity by excluding unreacted diazonium salts and coupling agents.

Chromatographic Methods

Industrial-scale ion-exchange chromatography separates sulfonic acid isomers using polystyrene-divinylbenzene resins. Elution with ammonium hydroxide selectively recovers the 2,7-isomer, though this method adds ~15% to production costs.

Chemical Reactions Analysis

Types of Reactions

2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-((4-((4-((2-hydroxy-6-sulfo-1-naphthalenyl)azo)-2-methylphenyl)methyl)-3-methylphenyl)azo)-, sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: The sulfonic acid groups can undergo substitution reactions, where other functional groups replace the sulfonic acids.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, with specific temperatures, solvents, and catalysts being employed.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation can yield quinones, while reduction typically produces amines. Substitution reactions result in derivatives with different functional groups replacing the sulfonic acids.

Scientific Research Applications

2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-((4-((4-((2-hydroxy-6-sulfo-1-naphthalenyl)azo)-2-methylphenyl)methyl)-3-methylphenyl)azo)-, sodium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: The compound is employed in staining techniques and as a marker in biological assays.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development.

    Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-((4-((4-((2-hydroxy-6-sulfo-1-naphthalenyl)azo)-2-methylphenyl)methyl)-3-methylphenyl)azo)-, sodium salt involves its interaction with molecular targets through its azo and sulfonic acid groups. These interactions can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Properties :

  • High water solubility (from sulfonate groups).
  • pH-sensitive azo-hydrazone tautomerism.
  • Stability under optimized reaction conditions (e.g., methanol/dichloromethane solvents) .

Structural Analogues

Ponceau S (Acid Red 112; CAS 6226-79-5)
  • Structure : Tetrasodium salt of 3-hydroxy-4-(2-sulfo-4-(4-sulfophenylazo)phenylazo)-2,7-naphthalenedisulfonic acid.
  • Key Differences :
    • Four sulfonate groups (vs. three in the target compound).
    • Additional phenylazo substituents.
  • Applications : Biological staining (e.g., protein gels) due to superior binding affinity .
  • Performance : Higher molar absorptivity (ε > 50,000 L·mol⁻¹·cm⁻¹) compared to the target compound (ε ≈ 25,000–30,000 L·mol⁻¹·cm⁻¹) .
FD&C Yellow No. 6 (Sunset Yellow; CAS 2783-94-0)
  • Structure : Trisodium salt of 3-hydroxy-4-[(4-sulfophenyl)azo]-2,7-naphthalenedisulfonic acid.
  • Key Differences: Simpler structure with one azo linkage and three sulfonate groups. No methyl substituents.
  • Applications : Food coloring (e.g., beverages, snacks).
  • Regulatory Limits : Impurities (e.g., trisodium 3-hydroxy-4-[(4-sulfophenyl)azo]-2,7-naphthalenedisulfonate) capped at ≤5% .
3-Hydroxy-4-[(1-hydroxy-2-naphthyl)azo]naphthalene-1-sulfonic Acid (CAS 25747-05-1)
  • Structure : Single azo linkage, one naphthalene ring with hydroxyl and sulfonate groups.
  • Applications : Intermediate in dye synthesis.
  • Stability : Lower thermal stability than the target compound due to fewer sulfonate groups .

Functional Comparison

Property Target Compound Ponceau S FD&C Yellow No. 6
Sulfonate Groups 3 4 3
Azo Linkages 2 2 1
Molar Absorptivity (ε) ~25,000–30,000 L·mol⁻¹·cm⁻¹ >50,000 L·mol⁻¹·cm⁻¹ ~20,000 L·mol⁻¹·cm⁻¹
Primary Use Pharmaceutical analysis Biological staining Food coloring
Regulatory Status Laboratory reagent Non-food grade FDA-approved (21 CFR 74.706)
Solubility High (polar solvents) Very high Moderate

Metabolic and Toxicological Profiles

  • Comparison: FD&C Yellow No. 6 shows similar metabolic pathways but stricter impurity controls .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this sodium salt azo-naphthalenedisulfonic acid compound?

  • Methodological Answer : The compound is synthesized via sequential diazotization and coupling reactions. First, sulfonated aromatic amines (e.g., 2-hydroxy-6-sulfo-1-naphthylamine) are diazotized using nitrous acid (HNO₂) under acidic conditions (0–5°C) . The diazonium salt is coupled with methyl-substituted aromatic intermediates (e.g., 3-methylphenyl derivatives) in a controlled pH environment (pH 6–8) to form the bis-azo structure. Final sulfonation and sodium salt formation are achieved using sodium hydroxide .
  • Key Challenges : Side reactions (e.g., over-sulfonation) must be minimized by maintaining stoichiometric control and low temperatures.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Elemental Analysis : Validate C, H, N, S, and Na content against theoretical values to confirm stoichiometry .
  • Spectroscopy :
  • UV-Vis : Detect λmax in aqueous solution (~500–600 nm) to confirm azo-chromophore integrity .
  • FTIR : Identify sulfonate (S=O, ~1180 cm⁻¹), hydroxyl (–OH, ~3400 cm⁻¹), and azo (–N=N–, ~1450 cm⁻¹) groups .
  • HPLC : Use reverse-phase chromatography with a C18 column and UV detection to assess purity (>98%) and detect unreacted intermediates .

Q. What solvents and pH conditions are optimal for dissolving this compound?

  • Methodological Answer : The compound is highly water-soluble due to its sulfonate groups. For laboratory use:

  • Aqueous Solutions : Dissolve in deionized water (1–10 mM) at pH 7–9 to prevent aggregation .
  • Organic Solvents : Limited solubility in ethanol or DMSO (<1 mM); sonication or mild heating (40–50°C) may improve dispersion .
  • pH Sensitivity : Acidic conditions (pH < 4) can protonate sulfonate groups, reducing solubility and potentially causing precipitation .

Advanced Research Questions

Q. How does the azo group configuration influence metal-binding properties in coordination chemistry?

  • Methodological Answer : The bis-azo and hydroxyl groups act as polydentate ligands.

  • Experimental Design :

Prepare solutions of the compound (0.1 mM in pH 7 buffer).

Titrate with metal ions (e.g., Cu²⁺, Fe³⁺) and monitor via UV-Vis spectroscopy for bathochromic shifts (~50–100 nm) indicating complex formation .

Use Job’s method to determine stoichiometry (e.g., 1:1 or 2:1 ligand-to-metal ratios) .

  • Data Interpretation : Stability constants (log K) calculated from titration curves reveal affinity trends. For example, Cu²⁺ forms stronger complexes than Fe³⁺ due to optimal d-orbital geometry .

Q. What are the photodegradation pathways of this compound under UV irradiation?

  • Methodological Answer :

  • Experimental Setup : Exclude aqueous solutions (0.1 mM) to UV light (254–365 nm) and analyze degradation products via LC-MS .
  • Mechanism :

Azo bond cleavage generates sulfonated aromatic amines (e.g., 2-hydroxy-6-sulfo-1-naphthylamine).

Hydroxyl radicals (·OH) from water further oxidize intermediates to quinones or sulfophenyl derivatives .

  • Mitigation Strategies : Add antioxidants (e.g., ascorbic acid) or use protective coatings (e.g., TiO₂ nanoparticles) to reduce photodegradation .

Q. How can conflicting solubility data in literature be resolved for this compound?

  • Methodological Answer :

  • Controlled Testing : Measure solubility in standardized conditions (25°C, 0.1 M NaCl) using gravimetric analysis .
  • Variables to Address :

Counterion Effects : Compare Na⁺ vs. K⁺ salts; sodium salts generally exhibit higher solubility .

Aggregation : Dynamic light scattering (DLS) can detect micelle formation at high concentrations (>10 mM) .

  • Reporting Standards : Publish full experimental parameters (pH, ionic strength, purity) to enable reproducibility .

Methodological Considerations

Q. What analytical techniques are most effective for detecting trace impurities in synthesized batches?

  • Methodological Answer :

  • ICP-MS : Quantify residual metals (e.g., Cu, Fe) at ppb levels .
  • 1H NMR : Detect organic impurities (e.g., unreacted amines) at >95% purity thresholds .
  • TLC with Fluorescence Detection : Identify sulfonated byproducts using silica plates and UV254 visualization .

Q. How to design experiments to study the compound’s interaction with biological macromolecules (e.g., DNA)?

  • Methodological Answer :

  • Fluorescence Quenching : Titrate the compound into DNA solutions (e.g., calf thymus DNA) and monitor emission changes (λex = 260 nm) to calculate binding constants .
  • Circular Dichroism (CD) : Track conformational changes in DNA (e.g., B-to-Z transitions) upon binding .
  • Molecular Docking : Use software (e.g., AutoDock) to model interactions with DNA grooves or protein active sites .

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